(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride
Description
(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 2,6-dichlorobenzyloxy substituent at the 3-position of the pyrrolidine ring. It is commonly utilized in medicinal chemistry for the synthesis of small-molecule inhibitors, receptor modulators, or enzyme-targeting agents .
Properties
IUPAC Name |
(3S)-3-[(2,6-dichlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBJXSQIIWRTOH-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 2,6-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,6-dichlorobenzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, pharmacological, and synthetic differences between (S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride and analogous pyrrolidine derivatives:
Key Observations:
- Substituent Effects: The 2,6-dichlorobenzyloxy group in the target compound provides steric bulk and electron-withdrawing properties, which may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs like 4,4-dimethylpyrrolidine-3-carboxylic acid .
- Pharmacological Activity : Unlike 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione, which exhibits anticonvulsant activity, the target compound’s benzyloxy group may favor kinase inhibition, as seen in similar pyrrolidine-based scaffolds .
- Synthetic Challenges : The trifluoromethoxy derivative requires specialized fluorination techniques, whereas the target compound’s synthesis relies on nucleophilic substitution of benzyl chloride intermediates .
Notes
- Discontinuation : this compound is listed as discontinued by CymitQuimica, likely due to shifting research priorities or optimization of newer analogs .
Biological Activity
(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2,6-dichlorobenzyloxy group. This unique structural arrangement is believed to contribute to its biological activity by facilitating interactions with specific molecular targets. The presence of chlorine atoms enhances lipophilicity, potentially influencing the compound's pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating conditions related to neurotransmitter imbalances, possibly through interactions with neurotransmitter receptors.
- Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated antimicrobial properties, indicating that this compound may also possess similar capabilities.
The mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The compound likely binds to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets depend on the context of use and application.
- Structural Interaction : The unique combination of electron-withdrawing and electron-donating groups in its structure enhances its potential interactions within biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways | |
| Neuropharmacological | Potential effects on neurotransmitter receptors | |
| Antimicrobial | Exhibits antimicrobial properties |
Case Study: Neuropharmacological Applications
A study highlighted the effects of this compound on neurotransmitter systems. It was found to interact with serotonin and dopamine receptors, suggesting a potential role in managing mood disorders. The compound was tested in vitro and demonstrated significant receptor binding affinity.
Case Study: Antimicrobial Efficacy
In another investigation, this compound was evaluated for its antimicrobial activity against various bacterial strains. Results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride | Piperidine ring with dichlorobenzyl ether | Antidepressant properties |
| 2-(2,6-Dichloro-benzyloxy)-5-methoxy-benzaldehyde | Benzaldehyde derivative | Antimicrobial activity |
The uniqueness of this compound lies in its specific stereochemistry and the combination of both the dichlorobenzyl ether and pyrrolidine functionalities. This distinct combination may confer biological properties not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
